![molecular formula C10H11BO3 B1454825 (4-(Cyclopropanecarbonyl)phenyl)boronic acid CAS No. 959861-28-0](/img/structure/B1454825.png)
(4-(Cyclopropanecarbonyl)phenyl)boronic acid
Overview
Description
“(4-(Cyclopropanecarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H11BO3 and a molecular weight of 190.01 g/mol. It is offered by several scientific research suppliers .
Chemical Reactions Analysis
Boronic acid-based compounds like “this compound” are known to participate in cis-diol conjugation, a well-studied reaction . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as density, boiling point, and melting point are not specified in the search results .
Scientific Research Applications
Optical Modulation and Saccharide Recognition
Phenyl boronic acids (PBA) like (4-(Cyclopropanecarbonyl)phenyl)boronic acid are crucial in optical modulation and saccharide recognition. Their aromatic ring allows the anchoring of hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This property is leveraged to create systems that can quench near-infrared fluorescence in response to saccharide binding, demonstrating their potential in saccharide recognition and optical property modulation (Mu et al., 2012).
Organic Synthesis and Medicinal Chemistry
Boronic acids are vital in organic synthesis and medicinal chemistry. They serve as intermediates in synthesis and are key motifs in medicines. The ability to use electrochemistry to convert carboxylic acids to boronic acids, as demonstrated in research, highlights the broad scope and economic efficiency of this transformation, underscoring its relevance in the synthesis of complex molecules and natural products (Barton et al., 2021).
Catalysis and Organic Reactions
Boronic acids exhibit versatility as catalysts in various organic reactions. They are known for their inherent catalytic properties and have been explored for reactions such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalytic capability opens pathways to densely functionalized cyclohexanes, showcasing the potential of boronic acids in enhancing reaction specificity and efficiency (Hashimoto et al., 2015).
Material Science and Luminescence
In material science, aryl boronic acids like this compound are employed for their optical properties. Cyclic-esterification of these acids with appropriate dihydric alcohols can lead to the creation of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This indicates their potential in developing materials with unique optical properties (Zhang et al., 2018).
Mechanism of Action
Target of Action
The primary target of (4-(Cyclopropanecarbonyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds .
Mode of Action
This compound interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical pathways. It enables the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The reaction is exceptionally mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that this compound could have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . This compound is generally stable and environmentally benign , suggesting that it may be less sensitive to environmental conditions.
Future Directions
properties
IUPAC Name |
[4-(cyclopropanecarbonyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-10(7-1-2-7)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROHRLGTDEXLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681886 | |
Record name | [4-(Cyclopropanecarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959861-28-0 | |
Record name | [4-(Cyclopropanecarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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